Octopamine Hydrochloride

Description

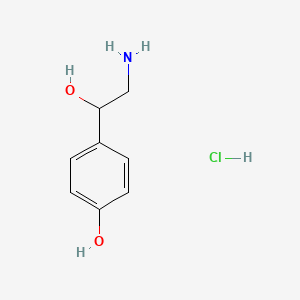

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Early History of Octopamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of the discovery and early history of octopamine hydrochloride. It details the initial isolation of octopamine from octopus salivary glands by Vittorio Erspamer in 1948 and the subsequent characterization using paper chromatography. The document outlines the early physiological studies that established octopamine's role as a neurotransmitter and neuromodulator in invertebrates, summarizing key quantitative data from these experiments. Furthermore, it describes the foundational understanding of octopamine's signaling mechanisms through G-protein coupled receptors, specifically the Gαs-cAMP and Gαq-PLC-IP3/DAG pathways, and provides a historical perspective on the chemical synthesis of this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and a historical context for the study of this important biogenic amine.

The Discovery of Octopamine

In 1948, the Italian scientist Vittorio Erspamer first identified octopamine in the salivary glands of the octopus (Octopus vulgaris)[1]. This discovery marked the beginning of decades of research into the physiological roles of this biogenic amine in invertebrates. Initially described as having "adrenaline-like" actions, octopamine was later recognized as a key neurotransmitter, neurohormone, and neuromodulator, playing a crucial role in a wide array of invertebrate behaviors and physiological processes[2].

Initial Isolation and Identification

The seminal work of Erspamer and Boretti, published in 1951, detailed the identification and characterization of octopamine from the posterior salivary glands of several octopod species[3][4][5][6]. The primary method used for its separation and identification was paper chromatography, a cutting-edge technique for the time[3][4][5].

-

Tissue Extraction:

-

Posterior salivary glands from Octopus vulgaris were dissected and weighed.

-

The tissue was homogenized in a solution of acetone or ethanol to precipitate proteins and extract small molecules[7].

-

The homogenate was then centrifuged, and the supernatant containing the biogenic amines was collected.

-

The supernatant was likely subjected to further purification steps, such as evaporation of the organic solvent and redissolving the extract in an aqueous solution.

-

-

Paper Chromatography:

-

A spot of the concentrated extract was applied to a strip of Whatman No. 1 filter paper.

-

The chromatogram was developed using a solvent system, likely a mixture of n-butanol, acetic acid, and water, which was a common solvent for separating amino acids and amines at the time[8][9][10].

-

The separation was based on the differential partitioning of the compounds between the stationary phase (the water-cellulose complex of the paper) and the mobile phase (the solvent mixture).

-

After the solvent front had migrated a sufficient distance, the paper was removed and dried.

-

To visualize the separated compounds, a color-developing reagent, such as ninhydrin, was sprayed onto the paper, which would react with the amino group of octopamine to produce a colored spot[10].

-

The position of the octopamine spot was characterized by its Retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.

-

Early Physiological Studies

Following its discovery, researchers began to investigate the physiological effects of octopamine in various invertebrate preparations. These early studies laid the groundwork for understanding its role as a key signaling molecule.

Effects on the Invertebrate Heart

One of the earliest observed effects of octopamine was its cardioacceleratory action in insects and crustaceans.

-

Experimental Protocol: In Vitro Insect Heart Assay:

-

The heart of an insect, such as the honeybee (Apis mellifera), was dissected and placed in a saline-filled chamber.

-

The heart rate was recorded using optical or impedance methods.

-

This compound, dissolved in saline, was added to the chamber at various concentrations.

-

Changes in the frequency and force of heart contractions were measured.

-

-

Quantitative Data:

-

In the honeybee heart, octopamine induced a strong acceleratory effect at concentrations higher than 10⁻¹² M.

-

In the olive fruit fly (Bactrocera oleae), a similar effect was observed at concentrations higher than 50 x 10⁻⁹ M.

-

| Organism | Tissue | Agonist | Concentration | Effect |

| Honeybee (Apis mellifera) | Heart | Octopamine | > 10⁻¹² M | Increased heart rate and force |

| Olive Fruit Fly (Bactrocera oleae) | Heart | Octopamine | > 50 x 10⁻⁹ M | Increased heart rate and force |

Effects on Crustacean Muscle

Octopamine was also found to modulate neuromuscular activity in crustaceans.

-

Experimental Protocol: Crustacean Neuromuscular Preparation:

-

An isolated nerve-muscle preparation from a crustacean, such as the crayfish or lobster, was mounted in a perfusion chamber.

-

The muscle was stimulated electrically via the nerve, and the resulting contractions were recorded.

-

This compound was added to the perfusing saline at different concentrations.

-

Changes in the amplitude and duration of muscle contractions were measured.

-

History of this compound Synthesis

The chemical synthesis of octopamine, also known as p-hydroxyphenylethanolamine, predates its discovery as a natural product. As a sympathomimetic amine, its synthesis was of interest to medicinal chemists in the early 20th century[11][12].

Early Synthetic Routes

Early synthetic methods for producing p-hydroxyphenylethanolamine often started from phenol or a related derivative. A common historical approach involved the following general steps:

-

Acylation of Phenol: Phenol was reacted with an acylating agent to introduce a two-carbon chain at the para position.

-

Introduction of the Amino Group: The amino group was then introduced, often via a multi-step process.

-

Reduction: A final reduction step yielded the desired p-hydroxyphenylethanolamine.

-

Salt Formation: The free base was then reacted with hydrochloric acid to form the more stable and water-soluble this compound.

Octopamine Signaling Pathways

Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. These receptors are broadly classified into two main types based on their downstream signaling cascades: those that activate adenylyl cyclase (AC) and increase intracellular cyclic AMP (cAMP), and those that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG)[13].

The Gαs-cAMP Signaling Pathway

Activation of octopamine receptors coupled to the stimulatory G-protein (Gαs) leads to the production of cAMP, a ubiquitous second messenger.

Workflow of the Gαs-cAMP Pathway:

-

Ligand Binding: Octopamine binds to its receptor on the cell surface.

-

G-Protein Activation: The activated receptor interacts with the Gαsβγ heterotrimeric G-protein, causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation Cascade: The active PKA catalytic subunits phosphorylate various downstream target proteins, leading to a cellular response.

The Gαq-PLC-IP3/DAG Signaling Pathway

Octopamine receptors coupled to the Gq protein (Gαq) activate phospholipase C, initiating a bifurcating signaling cascade involving IP3 and DAG.

References

- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. She’s got nerve: Roles of octopamine in insect female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Isolation of enteramine from extracts of posterior salivary glands of Octopus vulgaris and of Discoglossus pictus skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.rothamsted.ac.uk [repository.rothamsted.ac.uk]

- 9. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. ias.ac.in [ias.ac.in]

- 11. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 13. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Octopamine Biosynthesis Pathway from Tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octopamine, a key biogenic amine in invertebrates, functions as a neurotransmitter, neuromodulator, and neurohormone, playing a critical role in a wide array of physiological processes analogous to the adrenergic system in vertebrates.[1][2] Its involvement in behaviors such as flight, egg-laying, and aggression makes its biosynthetic pathway a significant area of study for neuroscience and a potential target for the development of novel insecticides.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of octopamine, starting from the amino acid precursor, L-tyrosine. The focus is on the enzymatic conversions, quantitative kinetics, detailed experimental protocols for analysis, and the regulatory mechanisms governing this pathway.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The primary and most well-established route for octopamine biosynthesis from L-tyrosine is a de novo pathway consisting of two principal enzymatic reactions.[1]

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The initial and often rate-limiting step in this pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP) dependent enzyme.[3][4]

-

Enzyme: Tyrosine Decarboxylase (TDC) (EC 4.1.1.25)

-

Substrate: L-Tyrosine

-

Product: Tyramine

The reaction involves the removal of the carboxyl group from L-tyrosine, releasing carbon dioxide and forming tyramine.

Step 2: β-Hydroxylation of Tyramine to Octopamine

The subsequent and final step is the hydroxylation of tyramine at the beta-carbon of the side chain, yielding octopamine. This reaction is catalyzed by Tyramine β-Hydroxylase (TβH) , a copper-containing monooxygenase.[1][5]

-

Enzyme: Tyramine β-Hydroxylase (TβH) (EC 1.14.17.1)

-

Substrate: Tyramine

-

Product: p-Octopamine

-

Cofactors/Requirements: Ascorbate, Copper (Cu²⁺), and Catalase[1][6]

TβH is functionally similar to the mammalian enzyme dopamine β-hydroxylase (DBH), which converts dopamine to norepinephrine.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the octopamine biosynthesis pathway.

Table 1: Kinetic Properties of Tyramine β-Hydroxylase (TβH)

| Organism | Apparent Km (Tyramine) | pH Optimum | Reference |

| Manduca sexta (CNS) | 0.22 ± 0.04 mM | 7.0 | [6] |

Table 2: Conditions for HPLC Quantification of Octopamine and Tyramine

| Method | Column | Mobile Phase | Detection | Reference |

| Reverse-Phase HPLC | C18 reverse-phase | Methanol, octane sulphonate, acetic acid/ammonium hydroxide buffer (pH 6.0) | Electrochemical (0.95 V) | [8] |

| Direct HPLC | Sinergy Polar-RP (250 mm × 3 mm i.d.) | Methanol/acetonitrile/sodium pentanesulphonate (SPS; pH 3; 10mM), 7.5:7.5:85 (v/v/v) | UV (λ=275 nm) | [9] |

| Derivatization HPLC | Sinergy Hydro-RP (150 mm × 4.6 mm i.d.) | Methanol and triethylammonium phosphate buffer (pH 3; 10mM) (gradient) | UV (λ=320 nm) | [9] |

| 'Green' Chromatography | Not specified | Aqueous solutions of room temperature ionic liquids (e.g., [EMIM][BF4]) | Not specified | [10] |

Experimental Protocols

Protocol for Tyramine β-Hydroxylase (TβH) Activity Assay

This protocol is adapted from studies on Periplaneta americana and Manduca sexta.[1][6]

4.1.1 Preparation of Tissue Homogenate

-

Dissect thoracic and abdominal ganglia in ice-cold saline solution (150 mM NaCl, 3 mM KCl, 3 mM CaCl₂, 20 mM MgCl₂, and 10 mM N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, pH 6.9).[1]

-

Freeze the tissues in liquid nitrogen and store at -80°C.

-

Homogenize the weighted tissue in saline solution (e.g., 500 µL per 100 mg tissue) using a pestle.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the enzyme extract and store it in aliquots at -80°C until use.[1]

4.1.2 TβH Assay Reaction

-

Prepare the assay buffer: 0.1 M potassium phosphate, pH 6.9, 1 mg/mL catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO₄, 5 mM disodium fumarate, 5 mM ascorbic acid, and 0.76 mM purified tyramine.[1]

-

In a microcentrifuge tube, add the tissue homogenate to the assay buffer to a final protein concentration of 50 µg/mL.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Stop the reaction by heat inactivation at 98°C for 5 minutes.[1]

-

The resulting octopamine can be quantified using HPLC or ELISA.[1]

Protocol for HPLC Quantification of Octopamine and Tyramine (Direct Method)

This protocol is based on a validated direct HPLC method.[9]

4.2.1 Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Sinergy Polar-RP column (250 mm × 3 mm i.d.).

-

Mobile Phase: An isocratic mobile phase consisting of methanol/acetonitrile/sodium pentanesulphonate (SPS; pH 3; 10mM) in a ratio of 7.5:7.5:85 (v/v/v).

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detection at a wavelength of 275 nm.

4.2.2 Sample Preparation

-

Extract samples containing octopamine and tyramine with a suitable solvent (e.g., perchloric acid for tissue homogenates).

-

Centrifuge the extract to remove particulate matter.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

4.2.3 Quantification

-

Prepare standard solutions of octopamine and tyramine of known concentrations.

-

Generate a standard curve by injecting the standards and plotting peak area against concentration.

-

Inject the prepared samples and determine the concentrations of octopamine and tyramine by comparing their peak areas to the standard curve.

Pathway Regulation

The biosynthesis of octopamine is a tightly regulated process.

-

Enzyme Expression: The activity of TβH has been shown to increase during development and in response to stress, suggesting regulation at the level of gene expression or protein stability.[1][6] For instance, mechanical stress in cockroaches leads to a significant increase in TβH activity.[1]

-

Substrate Availability: The availability of the precursor L-tyrosine can influence the rate of the pathway.

-

Cofactor Availability: The presence of the necessary cofactors, PLP for TDC and ascorbate and copper for TβH, is essential for enzyme activity.

-

pH: The activity of TDC is known to be influenced by pH, with increased activity at more acidic pH levels, which may be a mechanism for acid resistance in some bacteria.[11]

Visualizations

Octopamine Biosynthesis Pathway from Tyrosine

Caption: The two-step enzymatic pathway for octopamine biosynthesis from L-tyrosine.

Experimental Workflow for TβH Activity Assay

Caption: A generalized workflow for determining Tyramine β-Hydroxylase (TβH) activity.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 4. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Regulation of tyrosine hydroxylase and aromatic L-amino acid decarboxylase by dopaminergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and developmental regulation of tyramine-beta-hydroxylase in the CNS of the moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of octopamine, synephrine and tyramine in Citrus herbs by ionic liquid improved 'green' chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual Role for the Tyrosine Decarboxylation Pathway in Enterococcus faecium E17: Response to an Acid Challenge and Generation of a Proton Motive Force - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Octopamine in the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopamine (OA), a biogenic amine analogous to norepinephrine in vertebrates, serves as a critical neurotransmitter, neuromodulator, and neurohormone within the insect nervous system.[1][2] Its influence extends across a wide array of physiological and behavioral processes, positioning the octopaminergic system as a prime target for novel insecticide development and a key area of research for understanding insect neurobiology.[3] This technical guide provides an in-depth examination of the physiological roles of octopamine, detailing its effects on motor control, sensory modulation, and complex behaviors such as learning and memory. We present quantitative data from key studies, outline detailed experimental protocols for investigating octopaminergic function, and provide visualizations of the associated signaling pathways to offer a comprehensive resource for the scientific community.

Core Physiological Functions of Octopamine

Octopamine's functional versatility is a hallmark of its importance in the insect nervous system. It orchestrates a general state of arousal, preparing the insect for and supporting periods of high energy demand and activity.[2][4] Its roles can be broadly categorized into three interconnected domains:

-

Neurotransmitter: In its role as a classical neurotransmitter, octopamine is released at synaptic junctions to transmit signals between neurons. A prime example is its function in the firefly lantern, where it controls the emission of light.[2]

-

Neuromodulator: As a neuromodulator, octopamine diffuses beyond the synaptic cleft to influence the activity of populations of neurons. This modulatory capacity is evident in its ability to alter the strength of muscle contractions, fine-tune the sensitivity of sensory organs, and shape complex behaviors.[1][3]

-

Neurohormone: When released into the hemolymph, octopamine acts as a neurohormone, traveling throughout the insect's body to exert systemic effects.[2] This includes the mobilization of energy reserves, such as lipids and carbohydrates from the fat body, to fuel activities like flight.[3]

Quantitative Effects of Octopamine

The physiological effects of octopamine are dose-dependent and can be quantified across various experimental paradigms. The following tables summarize key findings from the literature.

Table 1: Effects of Octopamine on Muscle Physiology

| Parameter | Insect Species | Octopamine Concentration | Observed Effect | Reference |

| Excitatory Junction Potential (EJP) Amplitude | Drosophila melanogaster larvae | 10⁻⁵ M | Increase in EJP amplitude. | [5] |

| Muscle Contraction Force | Drosophila melanogaster larvae | 10⁻⁵ M | ~1.1 mN increase in synaptically driven contractions. | [5] |

| Basal Muscle Tonus | Drosophila melanogaster larvae | 10⁻⁵ M | 28 mN increase in basal tonus in the absence of synaptic activation. | [5] |

| Miniature Excitatory Junction Potential (mEJP) Amplitude & Frequency | Manduca sexta (pharate adult) | 10⁻⁵ M | Increased amplitude and frequency. | [6] |

| Heart Contraction Frequency | Apis mellifera macedonica | > 10⁻¹² M | Strong acceleratory effect. | [7] |

| Oviduct Muscle Contractions | Drosophila melanogaster | Optogenetic activation of octopaminergic neurons (30s) | 18.11 ± 2.09 rhythmic contractions. | [8] |

Table 2: Effects of Octopamine on Learning and Memory

| Behavioral Paradigm | Insect Species | Manipulation | Observed Effect | Reference |

| Appetitive Olfactory Learning | Drosophila melanogaster | TβH M18 mutant (lacks octopamine) | Impaired sugar memory. | [9] |

| Aversive Olfactory Learning | Drosophila melanogaster | TβH M18 mutant (lacks octopamine) | Normal electric shock memory. | [9] |

| Appetitive Visual Learning | Cricket | Injection of epinastine or mianserin (OA receptor antagonists) | Complete impairment of appetitive learning. | [10][11] |

| Aversive Visual Learning | Cricket | Injection of epinastine or mianserin (OA receptor antagonists) | Aversive learning unaffected. | [10][11] |

Table 3: Effects of Octopamine on Sensory Neurons

| Sensory System | Insect Species | Octopamine Concentration | Observed Effect | Reference |

| Antennal Olfactory Neurons | Manduca sexta | Daytime-dependent variation | Maxima in OA concentration (397.4 fmol/antenna) at Zeitgebertime (ZT) 20, correlating with peak activity. | [12] |

| Antennal Olfactory Neurons | Manduca sexta | Varies | EC50 for OA receptor activation decreased during the moth's activity phase, indicating increased sensitivity. | [12] |

| Nociceptive Neurons (C4da) | Drosophila melanogaster larvae | 5 mM dietary supplement | Increased rolling probability in response to noxious stimuli. | [13] |

Experimental Protocols

Investigating the physiological roles of octopamine requires a combination of behavioral, electrophysiological, and imaging techniques. Below are detailed methodologies for key experiments.

Proboscis Extension Reflex (PER) Assay for Appetitive Learning

This protocol is adapted from established methods for studying associative learning in honeybees and is applicable to other insects like Drosophila.[14][15][16]

Objective: To assess the role of octopamine in appetitive learning by conditioning an insect to extend its proboscis in response to an odor previously paired with a sugar reward.

Materials:

-

Insect restraining harnesses (e.g., small tubes or custom-made holders).

-

Odor delivery system (e.g., syringes with filter paper containing odorants).

-

Sucrose solution (e.g., 1.5 M) for the unconditioned stimulus (US).

-

Water for control.

-

Data recording setup (e.g., camera and scoring sheet).

-

Octopamine receptor agonists/antagonists or genetic mutants for experimental manipulation.

Procedure:

-

Animal Preparation: Gently restrain the insect in the harness, allowing free movement of the antennae and proboscis. Allow the insect to acclimate for a period.

-

Pre-training: Test the insect's baseline response to the odor (conditioned stimulus, CS) and the sucrose solution (US). Insects that do not extend their proboscis to sucrose are typically excluded.

-

Conditioning Trials:

-

Present the CS (e.g., a specific odor) for a defined period (e.g., 4 seconds).

-

During the last 2 seconds of the CS presentation, touch the insect's antennae with the sucrose solution to elicit the PER.

-

Allow the insect to feed for a brief period (e.g., 2 seconds).

-

The inter-trial interval should be consistent (e.g., 10 minutes).

-

Repeat for a set number of trials (e.g., 6-10 trials).

-

-

Testing Trials:

-

After a retention interval (e.g., 1 hour or 24 hours), present the CS alone without the US.

-

Record whether the insect extends its proboscis in response to the odor.

-

-

Data Analysis: The learning performance is quantified as the percentage of insects showing a conditioned response in the testing trials. Compare the performance of control insects with those treated with octopaminergic drugs or genetic manipulations.

Figure 2. Logical flow of an in vivo calcium imaging experiment.

Octopamine Signaling Pathways

Octopamine exerts its diverse effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. [3]The activation of these receptors triggers intracellular second messenger cascades, primarily through two main pathways:

-

Gs-coupled Pathway (cAMP-mediated): Some octopamine receptors are coupled to a stimulatory G-protein (Gs). Upon activation, Gs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

-

Gq-coupled Pathway (Phospholipase C-mediated): Other octopamine receptors are coupled to a Gq-protein. When activated, Gq stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates target proteins.

Octopamine Gs-Coupled Signaling Pathway

Figure 3. Gs-protein coupled octopamine signaling pathway.

Octopamine Gq-Coupled Signaling Pathway

Figure 4. Gq-protein coupled octopamine signaling pathway.

Conclusion and Future Directions

Octopamine is a pleiotropic signaling molecule that is integral to the adaptive physiology and behavior of insects. Its roles as a neurotransmitter, neuromodulator, and neurohormone highlight its central importance in orchestrating responses to both internal and external stimuli. The octopaminergic system's absence in vertebrates makes it an attractive target for the development of selective insecticides. Future research, leveraging advanced genetic tools, imaging techniques, and pharmacological approaches, will continue to unravel the complexities of octopamine signaling. A deeper understanding of the specific roles of different octopamine receptor subtypes and their downstream targets will be crucial for both fundamental neurobiology and the development of novel pest management strategies. This guide provides a foundational resource for professionals engaged in this exciting and impactful field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Octopamine-mediated neuromodulation of insect senses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octopamine drives endurance exercise adaptations in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of octopamine and tyramine on muscles of Drosophila melanogaster larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of octopamine on miniature excitatory junction potentials from developing and adult moth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octopamine--a single modulator with double action on the heart of two insect species (Apis mellifera macedonica and Bactrocera oleae): Acceleration vs. inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Drosophila oviduct muscle contractility by octopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine and Octopamine Differentiate between Aversive and Appetitive Olfactory Memories in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of octopaminergic and dopaminergic neurons in mediating reward and punishment signals in insect visual learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of octopamine and dopamine in appetitive and aversive memory acquisition studied in olfactory conditioning of maxillary palpi extension response in crickets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. biorxiv.org [biorxiv.org]

- 14. acadiau.ca [acadiau.ca]

- 15. A Proboscis Extension Response Protocol for Investigating Behavioral Plasticity in Insects: Application to Basic, Biomedical, and Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Tripartite Role of Octopamine: A Technical Guide to its Function as a Neurotransmitter, Neuromodulator, and Neurohormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopamine, the invertebrate structural and functional analog of norepinephrine, is a critical biogenic amine that orchestrates a vast array of physiological and behavioral processes. Its functional versatility is unparalleled, acting distinctly as a neurotransmitter, a neuromodulator, and a neurohormone. This guide provides an in-depth technical examination of these three roles, detailing the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate its function. Quantitative data on receptor pharmacology and physiological concentrations are summarized, and key signaling and biosynthetic pathways are visualized. Understanding the nuanced differences in octopamine's modes of action is paramount for research and for the development of novel insecticides targeting its unique signaling systems.

Core Concepts: Defining the Roles of Octopamine

In invertebrates, octopamine's function is categorized based on its site of release, target distance, and mechanism of action. The same molecule can perform different roles depending on the anatomical and physiological context.[1][2][3][4]

-

Neurotransmitter: Octopamine acts as a classical neurotransmitter when it is released from a presynaptic terminal into a synaptic cleft to act directly and rapidly on a postsynaptic neuron or effector cell.[1][2][3] This action is localized and transient. A key example is its role in the firefly lantern, where it regulates light production.[1][4]

-

Neuromodulator: As a neuromodulator, octopamine is released from neurons, often diffusely into the extracellular space rather than a discrete synapse, to alter the pre- or postsynaptic response to other neurotransmitters.[1][2][3][5][6] Its effects are typically slower to onset and longer-lasting than classical neurotransmission. It fine-tunes the activity of neural circuits, influencing processes like learning, memory, and aggression.[7][8][9] For instance, in the locust leg extensor muscle, octopamine modulates the activity of motor neurons.[1][10]

-

Neurohormone: When released into the hemolymph (the invertebrate equivalent of blood) from neurosecretory cells, octopamine functions as a neurohormone, traveling throughout the body to act on distant target tissues.[1][2][3][11] This systemic role is crucial for coordinating organism-wide responses, such as the "fight-or-flight" stress response, which involves mobilizing energy reserves like lipids and carbohydrates from the fat body.[3][12]

Caption: A diagram illustrating the distinct sites of release and action for octopamine's three roles.

Octopamine Biosynthesis and Metabolism

Octopamine is synthesized from the amino acid L-tyrosine in a two-step enzymatic process.[13][14][15] An alternative "salvage pathway" has also been proposed but its physiological relevance is less understood.[16]

-

Decarboxylation: L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (TDC).[15][16]

-

Hydroxylation: Tyramine is then hydroxylated to form octopamine by the enzyme tyramine β-hydroxylase (TβH).[13][16]

Caption: The primary enzymatic pathway for octopamine synthesis from L-tyrosine.

Octopamine Receptors and Signaling Pathways

Octopamine exerts its diverse effects by binding to specific G-protein coupled receptors (GPCRs).[3][17][18] These receptors are classified into several families based on sequence homology and the second messenger systems they activate.

-

Octα-adrenergic like receptors (OctαR / OA1): These receptors are phylogenetically related to vertebrate α-adrenergic receptors.[17] They primarily couple to Gq proteins, activating phospholipase C (PLC).[7] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca²⁺]i) levels.[3][7][19]

Caption: Canoncial Gq signaling cascade activated by Octα-type receptors.

-

Octβ-adrenergic like receptors (OctβR / OA2): These receptors are more closely related to vertebrate β-adrenergic receptors.[17] They typically couple to Gs proteins, which activate adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates protein kinase A (PKA).[3][8][19] Some Octβ receptors can also couple to inhibitory G-proteins (Gi/Go) to decrease cAMP levels.[8]

Caption: Canoncial Gs signaling cascade activated by Octβ-type receptors.

-

Octopamine/Tyramine Receptors (Oct/TyrR): This is a third class of receptors that can be activated by both octopamine and its precursor, tyramine.[17] Their signaling properties can be complex and may involve agonist-specific coupling to different downstream pathways.[17]

Quantitative Data

Table 1: Octopamine Receptor Pharmacology

This table summarizes the binding affinities (Ki) of various compounds for the neuronal octopamine receptor (OAR3) in the locust, Locusta migratoria. Lower Ki values indicate higher binding affinity. This data is critical for understanding structure-activity relationships and for designing specific agonists or antagonists.

| Compound Class | Compound | Binding Affinity (Ki, nM) | Reference |

| Biogenic Amine | Octopamine | (Implicitly high) | [20] |

| Phenyliminoimidazolidines (PIIs) | NC 7 | 0.3 | [20] |

| NC 8 | 0.81 | [20] | |

| Aminooxazoline Derivative | AC 6 | 0.92 | [20] |

| Formamidine Insecticides | Chlordimeform | High Affinity | [20] |

| Demethylchlordimeform | High Affinity | [20] | |

| Amitraz | High Affinity | [20] |

Data sourced from Roeder, 1995.[20][21]

Table 2: Physiological Concentrations of Octopamine

This table presents measured octopamine levels in the hemolymph and tissues of various insects under different behavioral or physiological states. These values highlight the dynamic regulation of octopamine, particularly in its role as a neurohormone.

| Insect Species | Condition / Tissue | Octopamine Concentration | Reference |

| Blattella germanica (German Cockroach) | Head Tissue (basal) | 68.49 ± 7.31 ng/g tissue | [22] |

| Gryllus bimaculatus (Field Cricket) | Hemolymph (baseline) | 4.5 ± 2.1 pg/µL | [12] |

| Gryllus bimaculatus (Field Cricket) | Hemolymph (during fight) | 24.3 ± 15.2 pg/µL | [12] |

| Gryllus bimaculatus (Field Cricket) | Hemolymph (after 5 min flight) | 44.6 ± 22.3 pg/µL | [12] |

| Gryllus bimaculatus (Field Cricket) | Hemolymph (5 min post-fight) | ~4.1 pg/µL (return to baseline) | [23] |

| Generic Insect | Hemolymph (range) | 30 to 600 pg/mg | [24] |

Key Experimental Protocols

Quantification of Octopamine Levels by HPLC-ED

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for quantifying octopamine in biological samples like hemolymph or tissue homogenates.[24]

Methodology:

-

Sample Collection: Hemolymph is collected in a syringe preloaded with an anticoagulant (e.g., formic acid) and an internal standard, such as 3,4-Dihydroxybenzylamine (DHBA), for accurate quantification.[24]

-

Protein Removal: Samples are deproteinized, typically by centrifugation through a molecular weight cutoff filter (e.g., 10 kDa), to prevent interference with the chromatographic separation.[24]

-

Chromatographic Separation: The cleared supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.[24]

-

Mobile Phase: The mobile phase is an aqueous buffer (e.g., 0.05 M citrate buffer, pH 5.7) containing an ion-pairing reagent and a small percentage of an organic solvent like methanol (5-10%) to optimize the separation of amines.[24]

-

Electrochemical Detection: As the eluent passes through an electrochemical detector, octopamine is oxidized at a specific voltage. This oxidation generates a current that is proportional to the concentration of octopamine, allowing for detection at picogram levels.[24]

-

Quantification: The peak area of octopamine is compared to that of the internal standard and a standard curve to determine its absolute concentration in the original sample.

Caption: A generalized workflow for measuring octopamine levels in biological samples.

Localization of Octopaminergic Neurons by Immunohistochemistry

Immunohistochemistry (IHC) is used to visualize the distribution of octopamine-producing neurons within the nervous system.[25]

Methodology:

-

Tissue Preparation: The insect brain or nervous system is dissected and fixed using a chemical fixative (e.g., paraformaldehyde) to preserve cellular structures.

-

Permeabilization: The tissue is treated with a detergent (e.g., Triton X-100) to permeabilize cell membranes, allowing antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding sites are blocked using a solution like normal goat serum.

-

Primary Antibody Incubation: The tissue is incubated with a primary antibody that specifically binds to octopamine or a key enzyme in its synthesis pathway, like Tyrosine Decarboxylase (Tdc2).[26][27]

-

Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is applied.

-

Imaging: The tissue is mounted on a slide and visualized using fluorescence or confocal microscopy. The fluorescent signal reveals the location of octopamine-like immunoreactive neurons, their cell bodies, and their projection patterns throughout the neuropils.[25][26]

Behavioral Assays for Assessing Octopamine Function

Various behavioral assays are employed to determine the role of octopamine in controlling specific behaviors. These often involve comparing wild-type insects to mutants with disrupted octopamine signaling (e.g., Tβh null mutants) or using genetic tools like GAL4/UAS to manipulate specific octopaminergic neurons.[28][29]

Example: Larval Crawling Assay (Drosophila) This assay is used to study locomotion, which is modulated by octopamine.[8]

-

Synchronization: Third-instar larvae are synchronized by age and developmental stage.

-

Assay Plate: Larvae are washed and placed individually on an agar plate (e.g., 3% agar).[8]

-

Acclimation and Recording: The larva is allowed a brief period to acclimate (e.g., 25 seconds) before its movement is recorded for a set duration (e.g., 1 minute).[8]

-

Analysis: The crawling speed or distance traveled is measured. This can be done under different conditions, such as starvation, which is known to increase locomotion in an octopamine-dependent manner.[8]

Example: Olfactory Learning Assay (Drosophila) This assay tests octopamine's role as a neuromodulator in associative learning, where it often functions as a positive reinforcer.[29][30]

-

Conditioning: A group of flies is exposed to a specific odor (Odor A) paired with a positive reinforcer like sucrose. They are then exposed to a different odor (Odor B) without the reward.[30]

-

Memory Test: After a delay, the flies are placed in a T-maze where they can choose between two arms, one containing Odor A and the other Odor B.

-

Performance Index: The distribution of flies in the T-maze is used to calculate a performance index. A preference for the sucrose-paired odor (Odor A) indicates successful appetitive learning.

-

Genetic Manipulation: This paradigm is used with flies lacking octopamine (Tβh mutants), which typically show impaired learning, demonstrating octopamine's crucial role in forming the positive association.[29][30]

Implications for Drug and Insecticide Development

The critical and diverse roles of octopamine in insect physiology, combined with the absence of octopamine-specific receptors in vertebrates, make the octaminergic system an excellent target for the development of selective and safer insecticides.[17][31]

-

Receptor Agonists: Formamidine pesticides, such as amitraz and chlordimeform, act as agonists at octopamine receptors.[20][31] Their insecticidal action stems from the over-activation of octaminergic pathways, leading to disruptions in behavior, feeding, and reproduction.

-

Future Targets: A detailed understanding of the structure and function of different octopamine receptor subtypes can facilitate the structure-based design of new classes of insecticides with high specificity and reduced off-target effects.[31][32] The signaling pathways downstream of these receptors also present potential targets for disruption.

Conclusion

Octopamine is a pleiotropic signaling molecule that defies simple categorization. Its ability to function as a rapid, localized neurotransmitter, a diffuse, circuit-tuning neuromodulator, and a slow, systemic neurohormone allows it to coordinate an insect's physiology and behavior on multiple temporal and spatial scales. For researchers, dissecting these distinct roles is key to understanding invertebrate neurobiology. For drug development professionals, the insect-specific nature of this system offers a fertile ground for creating novel pest control agents with improved safety profiles. Continued investigation into the specific neurons, circuits, and receptor subtypes mediating each of octopamine's functions will undoubtedly uncover further complexities and opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Octopamine-Mediated Neuromodulation of Insect Senses - ProQuest [proquest.com]

- 3. Octopamine-mediated neuromodulation of insect senses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octopamine-Immunoreactive Neurons in the Brain and Subesophageal Ganglion of the Hawkmoth Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octopamine Influences Behavioral Development | Robinson Lab [lab.igb.illinois.edu]

- 6. Nervous system - Neurotransmitters, Neuromodulators | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory Control of Synaptic and Behavioral Plasticity by Octopaminergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Octopamine Neuromodulatory Effects on a Social Behavior Decision-Making Network in Drosophila Males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Octopamine--a neurohormone with presynaptic activity-dependent effects at crayfish neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila [frontiersin.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Octopamine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacology of the octopamine receptor from locust central nervous tissue (OAR3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacology of the octopamine re... preview & related info | Mendeley [mendeley.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Localization of octopaminergic neurones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A map of octopaminergic neurons in the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of Drosophila octopamine receptor neuronal expression using MiMIC-converted Gal4 lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Octopamine-mediated circuit mechanism underlying controlled appetite for palatable food in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster [frontiersin.org]

- 30. academic.oup.com [academic.oup.com]

- 31. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Octopamine Receptor Subtypes and Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopamine (OA) is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone. It is the invertebrate counterpart to the vertebrate adrenergic system, regulating a vast array of physiological and behavioral processes. The diverse actions of octopamine are mediated by a family of G protein-coupled receptors (GPCRs), known as octopamine receptors (OARs). A thorough understanding of the classification, pharmacology, and signaling mechanisms of these receptors is paramount for fundamental research in invertebrate neurobiology and for the development of novel, selective insecticides. This guide provides a comprehensive overview of octopamine receptor subtypes, their pharmacological profiles, associated signaling pathways, and detailed experimental protocols for their characterization.

Octopamine Receptor Classification

The classification of octopamine receptors has evolved from initial pharmacological distinctions in tissue preparations to a more refined system based on molecular cloning and functional expression. The current consensus categorizes OARs into three main classes, drawing parallels to the vertebrate adrenergic receptor families based on sequence homology and signal transduction pathways.

1. α-Adrenergic-like Octopamine Receptors (OctαR): This class is phylogenetically related to vertebrate α1-adrenergic receptors. Upon activation, these receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels ([Ca2+]i). Some members of this class have also been shown to stimulate cyclic AMP (cAMP) production, suggesting a potential for dual signaling capabilities. The OAMB receptor in Drosophila melanogaster is a well-characterized example of this class.[1]

2. β-Adrenergic-like Octopamine Receptors (OctβR): These receptors share sequence similarity with vertebrate β-adrenergic receptors and are coupled to Gs proteins. Their activation leads to the stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cAMP levels.[2][3] The OctβR class is further subdivided into Octβ1R, Octβ2R, and Octβ3R subtypes, each with distinct pharmacological properties and tissue distribution.[1][2]

3. Octopamine/Tyramine Receptors (Oct/TyrR): This is a more heterogeneous group of receptors that can be activated by both octopamine and its precursor, tyramine. These receptors are structurally and functionally similar to vertebrate α2-adrenergic receptors and are typically coupled to Gi proteins.[4][5] Activation of Oct/TyrR leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The rank order of potency for agonists at these receptors often shows a higher preference for tyramine over octopamine.[6]

Quantitative Pharmacology of Octopamine Receptors

The pharmacological characterization of octopamine receptor subtypes is crucial for understanding their physiological roles and for identifying selective ligands. This is typically achieved through radioligand binding assays and functional assays measuring second messenger production. The following tables summarize key pharmacological data for different octopamine receptor subtypes from various insect species.

Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Octopamine Receptors

| Receptor | Species | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Pa oa1 | Periplaneta americana | [3H]-Yohimbine | 28.4 | 11.8 | [7][8] |

| OAMB | Drosophila melanogaster | [3H]-Yohimbine | 43.0 | 8.04 | [7][8] |

Table 2: Agonist Potencies (EC50) at Octopamine Receptors

| Receptor | Species | Agonist | EC50 (µM) | Assay | Reference |

| Pa oa1 | Periplaneta americana | Octopamine | 1.62 | cAMP accumulation | [9] |

| PaOctβ2R | Periplaneta americana | Octopamine | 0.000467 | cAMP accumulation | [10] |

| PaOctβ2R | Periplaneta americana | Tyramine | 0.043 | cAMP accumulation | [10] |

Table 3: Antagonist Affinities (Ki) at Octopamine Receptors

| Receptor | Species | Antagonist | Ki (µM) | Radioligand | Reference |

| Pa oa1 | Periplaneta americana | Octopamine | 13.3 | [3H]-Yohimbine | [9] |

Signaling Pathways of Octopamine Receptors

The diverse physiological effects of octopamine are a direct consequence of the activation of distinct intracellular signaling cascades by its various receptor subtypes.

α-Adrenergic-like (OctαR) Signaling Pathway

OctαR subtypes primarily signal through the Gq protein pathway. Ligand binding to the receptor induces a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Caption: OctαR signaling pathway via Gq protein activation.

β-Adrenergic-like (OctβR) Signaling Pathway

OctβR subtypes are coupled to the Gs protein signaling cascade. Upon octopamine binding, the receptor activates the Gs protein. The Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates various downstream effector proteins, including transcription factors and enzymes, thereby modulating gene expression and cellular function.

Caption: OctβR signaling pathway via Gs protein activation.

Octopamine/Tyramine (Oct/TyrR) Signaling Pathway

Oct/TyrR receptors are coupled to Gi proteins, which have an inhibitory effect on adenylyl cyclase. When activated by octopamine or tyramine, the receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This reduction in cAMP levels prevents the activation of PKA and its downstream targets, resulting in an inhibitory cellular response.

Caption: Oct/TyrR signaling pathway via Gi protein inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

1. Membrane Preparation:

-

Dissect the tissue of interest (e.g., insect brains, nerve cords) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

-

For saturation binding experiments, add increasing concentrations of a radiolabeled ligand (e.g., [3H]-Yohimbine, [3H]-Octopamine).

-

For competition binding experiments, add a fixed concentration of the radioligand along with increasing concentrations of an unlabeled competitor compound.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM cold octopamine) to a separate set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

1. Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the octopamine receptor of interest.

-

Plate the cells in a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.

3. Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of agonist compounds in the assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of the cells.

-

Add the agonist compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

4. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each agonist concentration.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a calcium mobilization assay.

Conclusion

The study of octopamine receptors is a dynamic and expanding field. A clear understanding of their classification, pharmacology, and signaling is essential for advancing our knowledge of invertebrate neurobiology and for the rational design of novel pest management strategies. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of octopamine signaling. As more receptor subtypes are cloned and characterized from a wider range of invertebrate species, our appreciation for the complexity and importance of this signaling system will undoubtedly continue to grow.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological functions of α2-adrenergic-like octopamine receptor in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FlyBase Gene Report: Dmel\Oct-TyrR [flybase.org]

- 7. Molecular and pharmacological analysis of an octopamine receptor from American cockroach and fruit fly in response to plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cloning, expression and functional analysis of an octopamine receptor from Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Distribution of Octopamine Receptors in the Insect Brain: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Octopamine (OA) is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that orchestrates a wide array of physiological and behavioral processes. Its actions are mediated by a family of G-protein coupled receptors (GPCRs) that are expressed throughout the insect central nervous system. Understanding the precise distribution and signaling characteristics of these receptors is paramount for elucidating their roles in insect neurobiology and for the development of novel insecticides. This technical guide provides a comprehensive overview of the distribution of octopamine receptors in the insect brain, with a primary focus on the model organism Drosophila melanogaster. It includes a summary of quantitative receptor binding data, detailed experimental protocols for receptor localization, and visualizations of the associated signaling pathways.

Octopamine Receptor Classes and Signaling Mechanisms

Insect octopamine receptors are broadly classified into three main groups based on their sequence homology and signaling properties, which parallel vertebrate adrenergic receptors[1][2]:

-

α-adrenergic-like Octopamine Receptors (OctαR): These receptors, such as OAMB in Drosophila, are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) stores and activate protein kinase C (PKC)[3][4].

-

β-adrenergic-like Octopamine Receptors (OctβR): This class of receptors, which in Drosophila includes Octβ1R, Octβ2R, and Octβ3R, is primarily coupled to Gs proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[5].

-

Octopamine/Tyramine Receptors (Oct/TyrR): This group of receptors can be activated by both octopamine and its precursor, tyramine. They are often coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels[5][6]. A notable example in Drosophila is the Octα2R, which functions as a Gi-coupled receptor[5].

These distinct signaling cascades allow octopamine to exert a wide range of modulatory effects on neuronal activity, influencing everything from learning and memory to locomotion and aggression[5][7].

Quantitative Distribution of Octopamine Receptors

Quantifying the density of receptor expression in specific brain regions is crucial for understanding the functional impact of octaminergic signaling. While comprehensive quantitative data across all receptor subtypes and brain regions remains an active area of research, radioligand binding studies have provided initial estimates of overall receptor density.

Table 1: Quantitative Analysis of Octopamine Receptor Binding in Drosophila melanogaster

| Parameter | Value | Method | Tissue Source | Radioligand | Reference |

| Bmax (max binding capacity) | 0.4 pmol/mg protein | Radioligand Binding Assay | Crude membranes from heads | [3H]octopamine | [8] |

| Kd (dissociation constant) | 5 nM | Radioligand Binding Assay | Crude membranes from heads | [3H]octopamine | [8] |

Note: This data represents the total high-affinity octopamine binding sites in the head and is not specific to a single receptor subtype or brain region.

Qualitative Distribution of Octopamine Receptors in the Drosophila Brain

Studies utilizing genetic reporter lines (MiMIC-converted Trojan-Gal4 lines) have provided a detailed qualitative map of the expression patterns of the five known octopamine receptors in the adult Drosophila brain[7][9].

Table 2: Summary of Octopamine Receptor Distribution in Key Regions of the Drosophila Brain

| Brain Region | OAMB (Octα1R) | Octα2R | Octβ1R | Octβ2R | Octβ3R | Reference |

| Mushroom Bodies (MB) | Broadly expressed in Kenyon cells | Expressed | Expressed | Expressed | Expressed | [5][7] |

| Central Complex | Expressed in the ellipsoid body | Expressed | Expressed | Expressed | Expressed | [7][10] |

| Pars Intercerebralis (PI) | Expressed | Expressed | Expressed | Expressed | Expressed | [5][7] |

| Optic Lobes | Broadly expressed | Expressed | Expressed | Expressed | Expressed | [7] |

| Antennal Lobe | Expressed | Expressed | Expressed | Expressed | Expressed | [7] |

| Subesophageal Zone (SEZ) | Broadly expressed | Expressed | Expressed | Expressed | Expressed | [7] |

| Octopaminergic Neurons | Co-localized | Co-localized | Co-localized | Co-localized | Co-localized | [7][9] |

Note: "Expressed" indicates reported presence of the receptor in the specified region. The relative expression levels can vary. Co-localization in octopaminergic neurons suggests a role for autoreceptors in modulating octopamine release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the distribution of octopamine receptors in the insect brain. These protocols are intended as a guide and may require optimization for specific antibodies, probes, and insect species.

Whole-Mount In Situ Hybridization (ISH)

This protocol is adapted for the detection of octopamine receptor mRNA in the whole Drosophila brain using Hybridization Chain Reaction (HCR) RNA-FISH, which provides high sensitivity and multiplexing capabilities[11][12][13].

Experimental Workflow for Whole-Mount HCR RNA-FISH

Caption: Workflow for whole-mount in situ hybridization.

Materials:

-

Drosophila melanogaster brains

-

1X Nuclease-Free PBS

-

Schneider's Insect Medium (S2)

-

Paraformaldehyde (PFA)

-

PBS + 0.5% Triton X-100 (PBT)

-

Ethanol

-

Probe hybridization and wash buffers (Molecular Instruments)

-

Octopamine receptor-specific DNA probes (Molecular Instruments)

-

Amplification buffer (Molecular Instruments)

-

Fluorescently labeled hairpins (Molecular Instruments)

-

5X Sodium Chloride-Sodium Citrate-Tween 20 (SSCT)

-

DPX mounting medium

Procedure:

-

Dissection and Fixation: Dissect brains in cold 1X Nuclease-Free PBS. Transfer to 2% PFA in S2 medium and fix.

-

Washing and Dehydration: Wash samples in PBT. Dehydrate through an ethanol series (30%, 50%, 75%, 100%). Samples can be stored in 100% ethanol at 4°C.

-

Hybridization: Rehydrate samples through a reverse ethanol series. Pre-hybridize in probe hybridization buffer. Add octopamine receptor-specific probes and incubate overnight.

-

Washing: Wash samples extensively with probe wash buffer to remove unbound probes.

-

Amplification: Pre-amplify in amplification buffer. Add fluorescently labeled hairpins and incubate to allow for signal amplification.

-

Final Washes and Mounting: Wash with 5X SSCT to remove excess hairpins. Mount the brains in DPX.

-

Imaging: Image the stained brains using a confocal microscope.

Immunohistochemistry (IHC)

This protocol provides a general framework for localizing octopamine receptors at the protein level in the Drosophila brain[14][15][16][17].

Experimental Workflow for Immunohistochemistry

Caption: Workflow for whole-mount immunohistochemistry.

Materials:

-

Drosophila melanogaster brains

-

1X PBS

-

4% Paraformaldehyde (PFA) in PBS

-

PBS + 0.3% Triton X-100 (PBT)

-

Normal Goat Serum (NGS)

-

Primary antibody specific to the octopamine receptor of interest

-

Fluorescently labeled secondary antibody

-

Vectashield mounting medium with DAPI

Procedure:

-

Dissection and Fixation: Dissect brains in cold 1X PBS. Fix in 4% PFA in PBS.

-

Washing and Permeabilization: Wash samples in PBT to permeabilize the tissue.

-

Blocking: Block non-specific antibody binding by incubating in PBT containing 5% NGS for at least 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash samples extensively in PBT to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 2 hours at room temperature in the dark.

-

Final Washes and Mounting: Wash samples in PBT and then in PBS. Mount the brains in Vectashield with DAPI.

-

Imaging: Image the stained brains using a confocal microscope.

Radioligand Binding Assay

This protocol outlines the steps for a saturation binding assay to determine the density (Bmax) and affinity (Kd) of octopamine receptors in insect brain homogenates[18][19][20].

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Materials:

-

Insect heads

-

Cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4)

-

[3H]octopamine (radioligand)

-

Unlabeled octopamine

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Protein assay reagents

Procedure:

-

Membrane Preparation: Homogenize insect heads in cold lysis buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Binding Reaction: Set up a series of reactions containing a constant amount of membrane protein and increasing concentrations of [3H]octopamine. For each concentration, prepare a parallel reaction that also includes a high concentration of unlabeled octopamine to determine non-specific binding (NSB).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax and Kd values.

Octopamine Receptor Signaling Pathways

The diverse effects of octopamine are mediated through distinct G-protein-coupled signaling cascades. The following diagrams illustrate the canonical pathways activated by the different classes of octopamine receptors.

OctαR (Gq-coupled) Signaling Pathway

Caption: Gq-protein coupled signaling cascade.

OctβR (Gs-coupled) Signaling Pathway

Caption: Gs-protein coupled signaling cascade.

Octα2R (Gi-coupled) Signaling Pathway

Caption: Gi-protein coupled signaling cascade.

Conclusion and Future Directions

The study of octopamine receptor distribution in the insect brain has revealed a complex and widespread system that is integral to the modulation of behavior and physiology. The development of advanced genetic and imaging techniques has provided unprecedented detail on the qualitative localization of these receptors. However, a significant gap remains in the quantitative understanding of receptor expression across different brain regions and in response to varying physiological states. Future research should focus on obtaining more precise quantitative data, for instance, through techniques like quantitative PCR on micro-dissected brain regions or advanced imaging analysis. Furthermore, elucidating the potential for receptor dimerization and the interplay between different receptor subtypes within the same neuron will be crucial for a complete understanding of octopaminergic signaling. This knowledge will not only advance our fundamental understanding of insect neurobiology but also provide a solid foundation for the rational design of next-generation insecticides that are both effective and specific.

References

- 1. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The Spatial Distribution of a Transcript of a Drosophila Octopamine/T" by Laura M. McKay [digitalcommons.unomaha.edu]

- 7. Characterization of Drosophila octopamine receptor neuronal expression using MiMIC-converted Gal4 lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]